molecular formula C11H12O3S B8798980 (S)-2-Acetylthio-3-phenylpropionic Acid

(S)-2-Acetylthio-3-phenylpropionic Acid

Cat. No.: B8798980
M. Wt: 224.28 g/mol
InChI Key: UOVSNFYJYANSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2®-Acetylthio-benzenepropanoic acid is an organic compound with a complex structure that includes an acetylthio group attached to a benzene ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2®-Acetylthio-benzenepropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of thiol groups followed by the introduction of the benzene ring and propanoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2®-Acetylthio-benzenepropanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2®-Acetylthio-benzenepropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylthio derivatives and benzenepropanoic acid analogs. Examples are:

  • 2(S)-Acetylthio-benzenepropanoic acid
  • 2®-Acetylthio-benzenebutanoic acid

Uniqueness

2®-Acetylthio-benzenepropanoic acid is unique due to its specific stereochemistry and the presence of both acetylthio and propanoic acid groups

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-acetylsulfanyl-3-phenylpropanoic acid

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)

InChI Key

UOVSNFYJYANSNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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